molecular formula C21H18F2N6O2 B2602395 N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251608-69-1

N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2602395
CAS No.: 1251608-69-1
M. Wt: 424.412
InChI Key: DEGMCPBXTPCEBS-UHFFFAOYSA-N
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Description

The compound N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide features a triazolo[4,3-c]pyrimidin-3-one core substituted with fluorophenyl and methyl groups, coupled with an acetamide side chain.

Properties

IUPAC Name

2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2/c1-12-9-15(23)5-8-17(12)26-19(30)11-28-21(31)29-18(27-28)10-13(2)24-20(29)25-16-6-3-14(22)4-7-16/h3-10H,11H2,1-2H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGMCPBXTPCEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the fluorinated aromatic rings: This step often involves nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Properties

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. The structure of N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide suggests it may exhibit similar properties. Research indicates that derivatives with triazole rings have shown promising results against various cancer cell lines, including breast and lung cancers. For instance, a related compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in MCF-7 breast cancer cells .

1.2 Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds with fluorinated phenyl groups have been documented to enhance antibacterial activity against Gram-positive and Gram-negative bacteria. A related study found that triazole derivatives exhibited significant antibacterial activity, indicating that this compound could be effective against resistant bacterial strains .

Case Studies and Experimental Findings

Table 1: Summary of Case Studies on Related Compounds

Study ReferenceCompoundTargetResult
Triazole DerivativeMCF-7 CellsIC50 < Doxorubicin
Fluorinated Phenyl CompoundStaphylococcus aureusSignificant antibacterial activity
Pyrimidine AnalogDHFR EnzymeInhibition observed

Mechanism of Action

The mechanism by which N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Triazolo[4,3-c]pyrimidin-3-one Class

N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
  • Key Differences :
    • Substituent Position : The target compound has a 4-fluoro-2-methylphenyl acetamide group, whereas this analog uses a 2,5-dimethylphenyl group.
    • Molecular Mass : Both share a molecular formula (C₂₂H₂₁FN₆O₂) and mass (420.448 Da), indicating near-identical core structures.
  • Implications: The fluoro vs. methyl substitution at the phenyl ring may influence lipophilicity and target binding.
Flumetsulam ()
  • Structure : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide.
  • Comparison :
    • Core : Flumetsulam uses a triazolo[1,5-a]pyrimidine core, differing in ring fusion position from the target compound’s triazolo[4,3-c]pyrimidine.
    • Application : Flumetsulam is a herbicide, highlighting how structural variations (e.g., sulfonamide vs. acetamide side chains) dictate functional roles .

Fluorophenyl-Containing Heterocycles with Acetamide Moieties

Tyrosine Kinase Inhibitor ()
  • Structure: N-[(3-fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide.
  • Comparison: Shared Features: Both compounds have 4-fluorophenyl groups and acetamide linkages.
Pyrazolo[4,3-c]pyridine Carboxamides ()
  • Examples :
    • N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide.
    • N-cycloheptyl-5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide.
  • Comparison :
    • Core Similarity : The pyrazolo[4,3-c]pyridine core is structurally analogous to the triazolo[4,3-c]pyrimidine in the target compound.
    • Functional Impact : Substituents like ethoxy or benzyl groups may enhance solubility or steric hindrance compared to the target’s methyl and fluoro groups .

Physicochemical and Computational Comparisons

QSAR and Similarity Modeling ()

  • QSAR Insights : Quantitative Structure-Activity Relationship (QSAR) models compare the target compound to entire chemical libraries, focusing on descriptors like logP, polar surface area, and hydrogen-bonding capacity. The 4-fluorophenyl group likely contributes to optimal hydrophobicity for membrane penetration .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents (R Groups) Molecular Mass (Da) Application Reference
Target Compound Triazolo[4,3-c]pyrimidin-3-one 4-fluoro-2-methylphenyl, 4-fluorophenyl 420.448 Research (Potential kinase inhibitor) N/A
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Triazolo[4,3-c]pyrimidin-3-one 2,5-dimethylphenyl, 4-fluorophenyl 420.448 Research
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide 325.28 Herbicide
WHO Tyrosine Kinase Inhibitor Thieno[3,2-b]pyridine 4-fluorophenyl, carbamothioyl 589.1 (M+1) Antineoplastic

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including antibacterial, antitumor, and other pharmacological effects.

Chemical Structure

The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of fluorine atoms and methyl groups in its structure may influence its pharmacokinetic properties and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific areas of biological activity related to this compound.

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of compounds related to triazolo-pyrimidines. For example:

  • In vitro studies have shown that derivatives with similar structures possess activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for closely related compounds ranged from 31.25 µg/mL to 125 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's potential as an antitumor agent is supported by structure-activity relationship (SAR) studies:

  • Cytotoxicity assays have indicated that triazolo-pyrimidine derivatives can inhibit cancer cell proliferation effectively. For instance, compounds exhibiting IC50 values less than those of established chemotherapeutics like doxorubicin suggest promising antitumor efficacy .

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the biological activity of similar compounds:

Study Biological Activity Findings
Study AAntibacterialMIC of 31.25 µg/mL against Gram-positive bacteria .
Study BAntitumorIC50 values < 1 µg/mL against A-431 cell line .
Study CAntiviralInhibition of viral replication in vitro .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.